3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that contains both benzofuran and pyrazole moieties. These structures are known for their significant biological activities and are often used in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
The primary target of the compound 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others .
Mode of Action
This compound interacts with its target, EGFR, by binding to it . This binding inhibits the activation of EGFR, thereby preventing the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The compound this compound affects the EGFR signaling pathway . When EGFR is inhibited, the downstream effects include a decrease in cell proliferation, angiogenesis, and an increase in cell apoptosis .
Pharmacokinetics
The bioavailability of similar compounds has been improved in recent years, allowing for once-daily dosing .
Result of Action
The molecular and cellular effects of the action of this compound include a decrease in cell proliferation and angiogenesis, and an increase in cell apoptosis . These effects are particularly beneficial in the context of cancer treatment, where uncontrolled cell proliferation and angiogenesis are common characteristics .
Biochemical Analysis
Biochemical Properties
Benzofuran derivatives have been shown to interact with various enzymes, proteins, and other biomolecules . For instance, some benzofuran derivatives have been used as potential inhibitors of PDE4B .
Cellular Effects
Benzofuran derivatives have been shown to have significant effects on various types of cells and cellular processes . They have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives have been shown to exert their effects at the molecular level through various mechanisms . These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran derivatives have been shown to have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Benzofuran derivatives have been shown to have varying effects at different dosages .
Metabolic Pathways
Benzofuran derivatives have been shown to interact with various enzymes or cofactors .
Transport and Distribution
Benzofuran derivatives have been shown to interact with various transporters or binding proteins .
Subcellular Localization
Benzofuran derivatives have been shown to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves the condensation of 1-(benzofuran-2-yl)ethanone and phenylhydrazine in the presence of a catalytic amount of glacial acetic acid under reflux conditions . The key intermediate, hydrazone, is then subjected to Vilsmeier-Haack formylation to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The benzofuran and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Products vary based on the substituents introduced.
Scientific Research Applications
3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-methanol
- 2-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Uniqueness
3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features that allow it to interact with a variety of biological targets. Its combination of benzofuran and pyrazole moieties provides a versatile scaffold for the development of new therapeutic agents .
Properties
IUPAC Name |
3-(1-benzofuran-2-yl)-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-12-14-11-20(15-7-2-1-3-8-15)19-18(14)17-10-13-6-4-5-9-16(13)22-17/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBYWZRBTXLMON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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